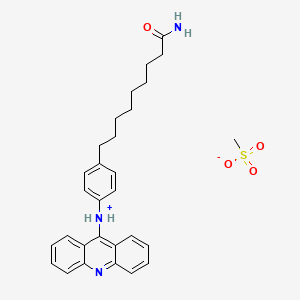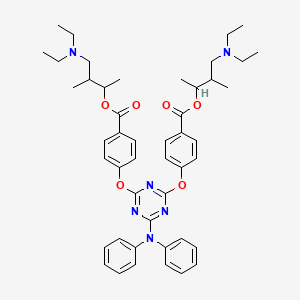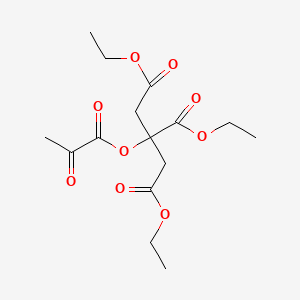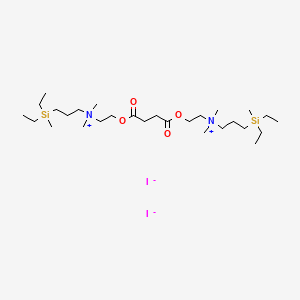
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate is a complex organic compound with significant potential in various scientific fields. This compound is known for its interaction with DNA, making it a valuable candidate in the development of chemotherapeutic agents .
準備方法
The synthesis of 9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate involves multiple steps, including the formation of the acridine moiety and its subsequent attachment to the nonanamide chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate has a wide range of scientific research applications. In chemistry, it is used as a probe for nucleic acids due to its ability to bind to DNA. In biology, it is studied for its potential as an inhibitor of topoisomerase I, making it a promising candidate for anticancer therapy. In medicine, it is being evaluated for its chemotherapeutic potential .
作用機序
The compound exerts its effects primarily through its interaction with DNA. It binds to the minor groove of DNA, leading to partial intercalation. This binding disrupts the normal function of DNA, inhibiting the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the death of rapidly dividing cancer cells .
類似化合物との比較
Similar compounds include other acridine derivatives, such as 9-phenyl acridine and 4’-(9-Acridinylamino)methanesulfon-m-anisidide 9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate is unique due to its specific binding properties and its potential as a topoisomerase I inhibitor .
特性
CAS番号 |
74039-07-9 |
|---|---|
分子式 |
C29H35N3O4S |
分子量 |
521.7 g/mol |
IUPAC名 |
acridin-9-yl-[4-(9-amino-9-oxononyl)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C28H31N3O.CH4O3S/c29-27(32)16-6-4-2-1-3-5-11-21-17-19-22(20-18-21)30-28-23-12-7-9-14-25(23)31-26-15-10-8-13-24(26)28;1-5(2,3)4/h7-10,12-15,17-20H,1-6,11,16H2,(H2,29,32)(H,30,31);1H3,(H,2,3,4) |
InChIキー |
NENWLHYFPKXSMD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)


![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)



![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)
